ARV-771

Prostate Cancer Transcriptional Suppression Apoptosis

ARV-771 is the definitive VHL-recruiting pan-BET degrader, chosen over standard inhibitors (e.g., OTX015) and CRBN-based PROTACs (e.g., ARV-825) because it eliminates BET scaffolding proteins rather than merely inhibiting bromodomains. It uniquely suppresses androgen receptor signaling in CRPC and induces tumor regression at 30 mg/kg in 22Rv1 xenografts—while OTX015 only slows growth. With sub-nanomolar c-MYC IC50 and verified in vivo efficacy across lymphoma models, it is the essential tool for oncology programs demanding deep, sustained BET ablation.

Molecular Formula C50H63N9O7S2
Molecular Weight 966.23
CAS No. 1949837-12-0
Cat. No. B605596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameARV-771
CAS1949837-12-0
SynonymsARV-771;  ARV 771;  ARV771.
Molecular FormulaC50H63N9O7S2
Molecular Weight966.23
Structural Identifiers
SMILESCC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCOCCCOCC(=O)NC(C(=O)N4CC(CC4C(=O)NC(C)C5=CC=C(C=C5)C6=C(N=CS6)C)O)C(C)(C)C)C7=CC=C(C=C7)Cl)C
InChIInChI=1S/C49H60ClN9O7S2/c1-27-30(4)68-48-41(27)42(33-14-16-35(50)17-15-33)54-37(45-57-56-31(5)59(45)48)23-39(61)51-18-21-65-19-9-20-66-25-40(62)55-44(49(6,7)8)47(64)58-24-36(60)22-38(58)46(63)53-28(2)32-10-12-34(13-11-32)43-29(3)52-26-67-43/h10-17,26,28,36-38,44,60H,9,18-25H2,1-8H3,(H,51,61)(H,53,63)(H,55,62)/t28-,36+,37-,38-,44+/m0/s1
InChIKeyHJGNHEQIOZDQRW-VZRXUJQISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

ARV-771 (CAS 1949837-12-0): VHL-Based Pan-BET PROTAC Degrader for Castration-Resistant Prostate Cancer and Hematologic Malignancy Research


ARV-771 is a small-molecule proteolysis-targeting chimera (PROTAC) that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to bromodomain and extra-terminal (BET) family proteins (BRD2, BRD3, BRD4), triggering their ubiquitination and proteasomal degradation [1]. This pan-BET degrader demonstrates potent cellular degradation (DC50 <5 nM for BRD2/3/4) and exhibits dramatically improved efficacy in castration-resistant prostate cancer (CRPC) cellular models compared to BET inhibition alone, leading to tumor regression in vivo [2].

Why ARV-771 Cannot Be Replaced by BET Inhibitors or Cereblon-Recruiting PROTACs in Critical Research Applications


BET inhibitors (e.g., JQ1, OTX015) merely occupy bromodomains without eliminating the BET protein scaffold, often leading to compensatory protein accumulation and incomplete transcriptional suppression [1]. Cereblon-recruiting PROTACs (e.g., dBET1, ARV-825) exhibit distinct degradation kinetics, tissue-specific E3 ligase expression dependencies, and divergent off-target profiles that preclude direct substitution [2]. ARV-771, as a VHL-recruiting PROTAC, achieves profound and sustained BET degradation with unique pharmacological properties that translate into superior in vivo efficacy in solid tumor models where other modalities fail.

ARV-771 Quantitative Differentiation Evidence: Head-to-Head Comparisons with BET Inhibitors and PROTAC Degraders


ARV-771 vs. BET Inhibitors: 10-500-Fold Superior Potency in c-Myc Suppression and Apoptosis Induction

ARV-771 reduces c-Myc transcription with 10-500-fold higher potency than JQ1, OTX015, and dBET1 in CRPC cell models, demonstrating that degradation—not mere inhibition—is required for maximal transcriptional suppression [1]. In mantle cell lymphoma (MCL) cells, ARV-771 induces significantly greater apoptosis than the BET inhibitor OTX015, with more pronounced depletion of c-Myc, CDK4, cyclin D1, and NF-κB targets Bcl-xL, XIAP, and BTK [2].

Prostate Cancer Transcriptional Suppression Apoptosis

ARV-771 vs. ARV-825: Superior Pharmacological Properties and In Vivo Efficacy in Mantle Cell Lymphoma

In a direct preclinical comparison, ARV-771 demonstrated superior pharmacological properties compared to the cereblon-recruiting PROTAC ARV-825, resulting in more potent inhibition of in vivo tumor growth and significantly greater survival improvement in immune-depleted mice engrafted with mantle cell lymphoma (MCL) cells [1].

Mantle Cell Lymphoma In Vivo Efficacy Pharmacokinetics

ARV-771 Achieves Tumor Regression in Solid Tumor Xenografts Where BET Inhibitors Fail

Unlike BET inhibitors, ARV-771 suppresses both androgen receptor (AR) signaling and AR protein levels and leads to tumor regression in a CRPC mouse xenograft model [1]. Daily subcutaneous administration of ARV-771 at 30 mg/kg induces tumor regression in both 22Rv1 and VCaP CRPC xenograft models [2].

Castration-Resistant Prostate Cancer Xenograft Models Tumor Regression

ARV-771 Cellular Degradation Potency: DC50 <5 nM and IC50 <1 nM for BET Function

ARV-771 degrades BRD2, BRD3, and BRD4 in cellular assays with a DC50 <5 nM [1]. It reduces BET function with an IC50 <1 nM, which is more potent than the BET inhibitor (+)-JQ1, despite similar binding affinity (Kd) [2].

Degradation Kinetics Potency Cellular Assay

ARV-771 Degrades BET Proteins in Primary CD4+ T-Cells and Jurkats, Distinct Selectivity Profile from MZ1

A systematic evaluation of five BET PROTACs (MZ1, AT1, dBET1, ARV771, ZXH 3-26) in Jurkat and primary CD4+ T-cells revealed distinct degradation selectivity profiles [1]. While MZ1 exhibits preferential BRD4 degradation, ARV-771 functions as a broad-spectrum pan-BET degrader, enabling comprehensive suppression of all three BET family members [2].

Degradation Selectivity Primary Cells Immunology

Optimal Research Applications for ARV-771 Based on Validated Quantitative Differentiation Evidence


Castration-Resistant Prostate Cancer (CRPC) Xenograft Studies Requiring Tumor Regression

ARV-771 is uniquely validated to induce tumor regression in 22Rv1 and VCaP CRPC xenograft models at 30 mg/kg s.c. daily dosing—an outcome not achieved by BET inhibitors. This makes ARV-771 the essential tool compound for preclinical studies evaluating therapeutic efficacy in androgen receptor-driven solid tumors [1].

Mantle Cell Lymphoma In Vivo Efficacy and Survival Studies

For immune-depleted mouse models of mantle cell lymphoma (MCL), ARV-771 has demonstrated superior in vivo tumor growth inhibition and survival improvement compared to both the cereblon-recruiting PROTAC ARV-825 and the BET inhibitor OTX015, establishing it as the preferred VHL-based degrader for lymphoma research [2].

Maximal Transcriptional Suppression and Apoptosis Induction in Hematologic Malignancies

In applications requiring profound depletion of c-Myc, CDK4/6, cyclin D1, and NF-κB targets (Bcl-xL, XIAP, BTK) with concomitant apoptosis induction, ARV-771's 10-500-fold superiority over BET inhibitors justifies its selection for in vitro mechanistic studies and combination therapy screens in leukemia and lymphoma models [3].

Comparative PROTAC Selectivity Profiling in Primary Immune Cells

When experimental designs require systematic evaluation of BET degradation selectivity in physiologically relevant primary cells (e.g., CD4+ T-cells), ARV-771 serves as the validated pan-BET control against which selective degraders like MZ1 (BRD4-preferring) can be benchmarked [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for ARV-771

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.